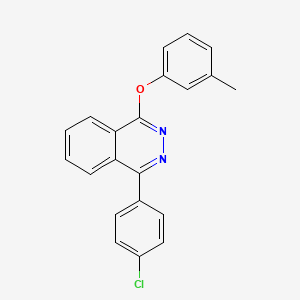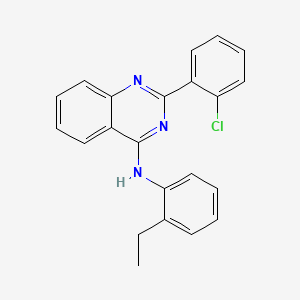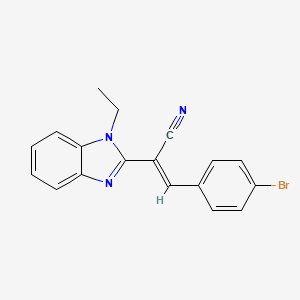![molecular formula C23H23NO5S B11654672 propan-2-yl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654672.png)
propan-2-yl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPAN-2-YL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of chromene, thiophene, and cycloheptane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the cyclization of a chromene derivative with a thiophene-containing precursor under controlled conditions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
PROPAN-2-YL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chromene or thiophene moieties, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
PROPAN-2-YL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, which can be used in pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which PROPAN-2-YL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The pathways involved often include signal transduction pathways that regulate cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
2-OXO-2H-CHROMENE-3-CARBOXYLATE Derivatives: These compounds share the chromene moiety and exhibit similar biological activities.
THIOPHENE-3-CARBOXYLATE Derivatives: These compounds contain the thiophene ring and are known for their electronic properties.
Uniqueness
PROPAN-2-YL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of chromene, thiophene, and cycloheptane moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C23H23NO5S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
propan-2-yl 2-[(2-oxochromene-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO5S/c1-13(2)28-23(27)19-15-9-4-3-5-11-18(15)30-21(19)24-20(25)16-12-14-8-6-7-10-17(14)29-22(16)26/h6-8,10,12-13H,3-5,9,11H2,1-2H3,(H,24,25) |
Clave InChI |
HHOLVBDVMYXMRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromo-2-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11654604.png)
![2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B11654617.png)
![2-(2,4-dichlorophenyl)-N-[4-(dimethylamino)phenyl]-3-methylquinoline-4-carboxamide](/img/structure/B11654625.png)
![(4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654626.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11654630.png)

![Methyl [4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11654637.png)
![2-[(2-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654645.png)
![9-(3,4-Dimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11654650.png)

![2-chloro-3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11654669.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11654670.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11654677.png)
